molecular formula C22H21FN2O3S B5571781 (3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No. B5571781
M. Wt: 412.5 g/mol
InChI Key: HKTYEBCFFAQAAP-PJJFEIACSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one typically involves multi-step organic reactions, including cyclization, esterification, and amide formation processes. For example, Alaşalvar et al. (2016) describe the development of a stereo-selective tandem allylamine isomerization/Diels-Alder cyclo-addition sequence, which could be relevant for constructing the complex epoxyisoindole framework present in the target compound (Alaşalvar et al., 2016). Similar synthetic strategies involving cyclization in water as an environmentally friendly medium might be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, IR, and NMR spectroscopy. For instance, compounds with the epoxyisoindole core have been shown to possess intricate three-dimensional structures, with specific stereochemistry at the 3a and 6 positions, which are critical for their biological activity and physical properties. The use of computational methods alongside experimental data allows for a detailed understanding of the molecular geometry and electronic structure, as demonstrated by Alaşalvar et al. (2016).

Chemical Reactions and Properties

Compounds within this chemical family can undergo a variety of reactions, including nucleophilic cleavage of the epoxy bridge, as explored by Toze et al. (2013). Such reactivity might be relevant for the target compound, potentially leading to various derivatives with altered chemical and biological properties (Toze et al., 2013).

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structure of esterification products of 6-aryl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acids have been explored, showing that reactions of 5-arylfurfurilamines with maleic anhydride lead to these complex compounds. These reactions result in the formation of methyl esters through unexpected cleavage products of the cyclic form, with their structures confirmed by X-ray structural analysis (Nadirova et al., 2019).

Pharmacological Potential

  • The role of orexin-1 receptor mechanisms in compulsive food consumption has been studied, indicating that compounds targeting these receptors may have potential applications in treating eating disorders. While not directly mentioning the specified compound, this research contextually supports the exploration of related compounds for their effects on biological systems (Piccoli et al., 2012).

Antimicrobial Activity

  • Research into [4 + 2] cycloaddition reactions involving 2-arylmethylidene-1-thiooxoindan intermediates has demonstrated the antimicrobial activity of some products. This study suggests that the structural framework related to the specified compound may offer valuable antimicrobial properties (Hegab et al., 2009).

Halogen Bonding and Supramolecular Structures

  • The impact of halogen substituents on halogen bonding in related compounds has been analyzed, indicating their significant role in the formation of supramolecular architectures. Such research underscores the importance of halogen atoms in designing compounds with desired physical and chemical properties (Gurbanov et al., 2021).

properties

IUPAC Name

(1R,7S)-3-(4-fluorophenyl)-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-13-8-10-29-17(13)11-24(2)20(26)18-16-7-9-22(28-16)12-25(21(27)19(18)22)15-5-3-14(23)4-6-15/h3-10,16,18-19H,11-12H2,1-2H3/t16-,18?,19?,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTYEBCFFAQAAP-PJJFEIACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,7S)-3-(4-fluorophenyl)-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

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